molecular formula C20H15N3O B14726765 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide CAS No. 13226-12-5

2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide

Katalognummer: B14726765
CAS-Nummer: 13226-12-5
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: ZGIFFDYYZJUMQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide is a heterocyclic compound that features both isoquinoline and pyrrole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isoquinoline derivatives and pyrrole intermediates, which are subjected to cyclization reactions in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoquinoline derivatives: These compounds share the isoquinoline moiety and have similar chemical properties.

    Pyrrole derivatives: These compounds share the pyrrole moiety and exhibit similar reactivity.

Uniqueness

2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide is unique due to the combination of isoquinoline and pyrrole moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

13226-12-5

Molekularformel

C20H15N3O

Molekulargewicht

313.4 g/mol

IUPAC-Name

2-isoquinolin-1-yl-5-phenyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C20H15N3O/c21-20(24)16-12-17(14-7-2-1-3-8-14)23-19(16)18-15-9-5-4-6-13(15)10-11-22-18/h1-12,23H,(H2,21,24)

InChI-Schlüssel

ZGIFFDYYZJUMQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C3=NC=CC4=CC=CC=C43)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.